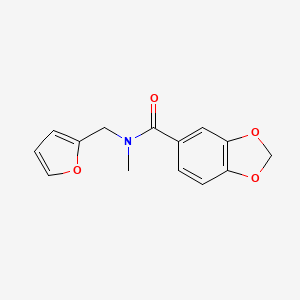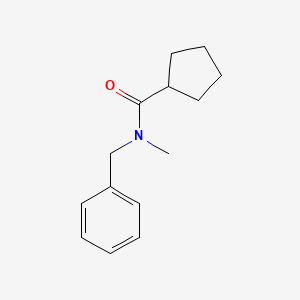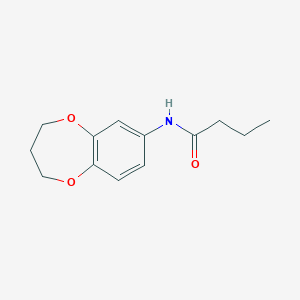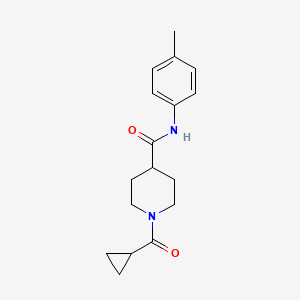![molecular formula C12H14ClNOS B7475639 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mechanism of Action
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine acts on the endocannabinoid system, which is involved in regulating various physiological processes such as pain, inflammation, and appetite. It binds to both the CB1 and CB2 receptors, which are found throughout the body. This leads to the activation of various signaling pathways, resulting in the observed effects of 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine.
Biochemical and Physiological Effects:
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. Additionally, it has been shown to have anti-convulsant properties and to reduce the symptoms of anxiety and depression. 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine has also been shown to have potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine has several advantages for use in lab experiments. It is a well-established compound with a reproducible synthesis method. Additionally, it has been extensively studied and its effects are well-documented. However, 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine is a potent compound and must be used with caution. It can also be difficult to obtain due to its controlled status.
Future Directions
There are several potential future directions for research on 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its anti-cancer properties. Further studies are also needed to determine the optimal dosage and administration route for 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine. Finally, research is needed to develop more potent and selective compounds that target the endocannabinoid system.
In conclusion, 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. Its well-established synthesis method and documented effects make it a valuable tool for use in lab experiments. Further research is needed to fully understand its potential applications and to develop more potent and selective compounds.
Synthesis Methods
The synthesis of 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine involves the reaction of 1-pyrrolidinyl-1H-indole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloro-5-(methylthio)benzoic acid to form the desired product. The synthesis method has been well-established and is reproducible.
Scientific Research Applications
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine has also been shown to have potential anti-cancer properties.
properties
IUPAC Name |
(2-chloro-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-16-9-4-5-11(13)10(8-9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZLUOHLFCFJDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)

![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)

![N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475593.png)




![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)

![methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)

![3-[(2-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7475663.png)